2-(1,3-benzodioxol-5-yloxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a benzodioxole moiety and a thiadiazole ring
Preparation Methods
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the benzodioxole and thiadiazole intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiadiazole ring, using reagents like sodium hydride or potassium carbonate. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the application, but common targets include proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds include:
2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETIC ACID: Shares the benzodioxole moiety but differs in its functional groups.
2-{[(2H-1,3-BENZODIOXOL-5-YL)(HYDROXY)METHYLIDENE]AMINO}ACETIC ACID: Another related compound with different substituents. These compounds are similar in structure but may have different reactivity and applications, highlighting the unique properties of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE
Properties
Molecular Formula |
C14H15N3O5S2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H15N3O5S2/c1-19-4-5-23-14-17-16-13(24-14)15-12(18)7-20-9-2-3-10-11(6-9)22-8-21-10/h2-3,6H,4-5,7-8H2,1H3,(H,15,16,18) |
InChI Key |
JWEDFPBDFJPAIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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